A Senior Application Scientist's Guide to the Synthesis and Characterization of 4-Fluoro-2-isopropoxyphenylboronic Acid
A Senior Application Scientist's Guide to the Synthesis and Characterization of 4-Fluoro-2-isopropoxyphenylboronic Acid
This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of 4-Fluoro-2-isopropoxyphenylboronic acid (CAS No. 480438-59-3), a versatile building block in modern organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this important reagent.
Introduction: The Significance of Fluorinated Arylboronic Acids
Arylboronic acids are indispensable tools in organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules. The incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated arylboronic acids, like 4-Fluoro-2-isopropoxyphenylboronic acid, are highly sought-after intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4]
The subject of this guide, 4-Fluoro-2-isopropoxyphenylboronic acid, possesses a unique combination of functional groups: a fluorine atom, an isopropoxy group, and the boronic acid moiety. This substitution pattern offers a handle for further chemical modification and can influence the electronic properties and steric environment of the molecule, making it a valuable reagent for creating diverse chemical libraries and targeting specific biological pathways.
Proposed Synthesis of 4-Fluoro-2-isopropoxyphenylboronic Acid
While specific literature detailing the synthesis of 4-Fluoro-2-isopropoxyphenylboronic acid is not abundant, a robust and reliable synthetic route can be proposed based on well-established methodologies for the preparation of substituted phenylboronic acids. The most common approach involves the formation of an organometallic intermediate from a corresponding aryl halide, followed by quenching with a borate ester and subsequent hydrolysis.[5][6]
A plausible and efficient synthetic pathway starts from the readily available 1-bromo-4-fluoro-2-isopropoxybenzene. The synthesis can be broken down into two key steps:
-
Formation of an Organolithium Reagent: The aryl bromide is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperature to undergo a lithium-halogen exchange, forming the corresponding aryllithium species.
-
Borylation and Hydrolysis: The highly reactive aryllithium intermediate is then quenched with a trialkyl borate, typically trimethyl borate or triisopropyl borate. The resulting boronate ester is subsequently hydrolyzed under acidic conditions to yield the desired boronic acid.
Detailed Experimental Protocol:
Materials and Reagents:
-
1-Bromo-4-fluoro-2-isopropoxybenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (2.5 M in hexanes)
-
Trimethyl borate
-
Hydrochloric acid (2 M)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dry ice/acetone bath
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 1-bromo-4-fluoro-2-isopropoxybenzene (1.0 eq) and anhydrous THF (10 mL/mmol of aryl bromide).
-
Formation of the Aryllithium: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for an additional hour.
-
Borylation: Trimethyl borate (1.2 eq) is added dropwise at -78 °C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.
-
Hydrolysis and Workup: The reaction is quenched by the slow addition of 2 M hydrochloric acid at 0 °C, and the mixture is stirred vigorously for 1 hour. The aqueous layer is separated and extracted with ethyl acetate (3 x 20 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica gel to afford 4-Fluoro-2-isopropoxyphenylboronic acid as a solid.
Rationale Behind Experimental Choices:
-
Inert Atmosphere: Organolithium reagents are extremely reactive towards oxygen and moisture. Therefore, the reaction must be carried out under a dry, inert atmosphere of nitrogen or argon.
-
Low Temperature: The lithium-halogen exchange and the subsequent borylation are highly exothermic. Maintaining a low temperature (-78 °C) is crucial to prevent side reactions, such as the decomposition of the organolithium intermediate.
-
Choice of Borate Ester: Trimethyl borate is a common and effective electrophile for this transformation.
-
Acidic Hydrolysis: The hydrolysis of the boronate ester to the boronic acid is typically performed under acidic conditions to ensure complete conversion.
Synthetic Workflow Diagram:
Caption: Synthetic workflow for 4-Fluoro-2-isopropoxyphenylboronic acid.
Characterization of 4-Fluoro-2-isopropoxyphenylboronic Acid
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Physicochemical Properties:
| Property | Value |
| CAS Number | 480438-59-3[7] |
| Molecular Formula | C₉H₁₂BFO₃[7] |
| Molecular Weight | 198.00 g/mol |
| Appearance | White to off-white solid |
Spectroscopic Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is a powerful tool for elucidating the structure of organic molecules. For 4-Fluoro-2-isopropoxyphenylboronic acid, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra would be acquired.
-
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the methine proton of the isopropoxy group, and the methyl protons of the isopropoxy group. The coupling of the aromatic protons to the fluorine atom would result in characteristic splitting patterns.
-
¹³C NMR: The carbon NMR spectrum would display signals for all nine carbon atoms in the molecule. The carbon atoms directly bonded to fluorine would exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR: The fluorine NMR spectrum is a sensitive probe for the electronic environment of the fluorine atom.[8][9] A single resonance would be expected for the fluorine atom on the aromatic ring.
-
¹¹B NMR: The boron NMR spectrum would show a broad signal characteristic of a boronic acid.
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[10][11]
-
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion, confirming the elemental composition.
-
Fragmentation Pattern: The mass spectrum would likely show characteristic fragments corresponding to the loss of water, the isopropoxy group, and other fragments of the molecule.
Infrared (IR) Spectroscopy:
IR spectroscopy can identify the presence of specific functional groups. Key vibrational bands would be observed for the O-H stretch of the boronic acid, the B-O stretch, the C-F stretch, and the aromatic C-H and C=C stretches.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of 4-Fluoro-2-isopropoxyphenylboronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl and heteroaryl structures.[12][13]
General Suzuki-Miyaura Coupling Protocol:
Materials and Reagents:
-
4-Fluoro-2-isopropoxyphenylboronic acid
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., toluene, dioxane, DMF)
-
Water
Procedure:
-
To a reaction vessel, add 4-Fluoro-2-isopropoxyphenylboronic acid (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (1-5 mol%), and the base (2.0 eq).
-
The vessel is evacuated and backfilled with an inert gas (nitrogen or argon).
-
The solvent and water are added, and the reaction mixture is heated to the desired temperature (typically 80-110 °C) with stirring.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried, concentrated, and the product is purified by chromatography or recrystallization.
Catalytic Cycle of the Suzuki-Miyaura Reaction:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
4-Fluoro-2-isopropoxyphenylboronic acid is a valuable and versatile building block in organic synthesis. Its synthesis, while requiring careful execution due to the use of organometallic reagents, is achievable through established methodologies. The unique substitution pattern of this molecule makes it an attractive starting material for the preparation of a wide range of complex organic molecules with potential applications in medicinal chemistry and materials science. A thorough understanding of its synthesis, characterization, and reactivity is crucial for its effective utilization in research and development.
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